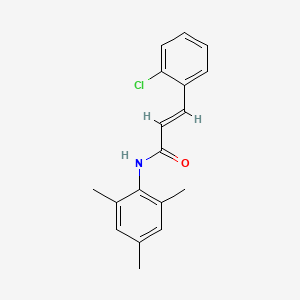

![molecular formula C18H19N3O3 B5587513 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including molecules structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide, often involves condensation reactions. For example, a related compound was synthesized by condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde under optimized conditions, achieving a yield of 75.2% (X. Bin, 2012).

Molecular Structure Analysis

N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine yielding a compound whose structure and conformation were determined by NMR and X-ray diffraction, providing insights into the molecular structure of benzimidazole derivatives (N. Raouafi et al., 2007).

Chemical Reactions and Properties

Aromatic polyimides were synthesized using diamines, including a derivative related to benzimidazole, demonstrating the versatility of benzimidazole derivatives in forming polymers with high thermal stability and solubility in organic solvents (M. Butt et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives can be inferred from studies on similar compounds, which are found to be soluble in most organic solvents such as DMSO, DMF, and exhibit high thermal stability, with degradation temperatures ranging significantly depending on the specific structure and substituents involved.

Chemical Properties Analysis

The chemical properties of such compounds can be complex, involving multiple protonation processes in aqueous acids media, as explored in the spectrophotometric study of protonation processes of N-[1-(benzimidazol)-1-yl]methylbenzamide derivatives (U. N. Perisic-Janjic et al., 2000).

科学的研究の応用

Polymer Synthesis and Characterization

Researchers have developed new aromatic polyimides using novel diamines, including those related to benzimidazole derivatives. These polyimides exhibit high solubility in organic solvents and show significant thermal stability, with degradation temperatures ranging from 240°C to 550°C. The specific heat capacity and maximum degradation temperatures of these polymers have been detailed, highlighting their potential for high-performance applications (Butt et al., 2005).

Catalysis

Benzimidazole derivatives have been utilized as precursors for N-heterocyclic carbenes in Ru(II) complexes. These complexes exhibit excellent activity in the alkylation of cyclic amines with alcohols, showcasing their utility in synthetic chemistry and potential industrial applications (Öznur Doğan Ulu et al., 2017).

DNA-Binding Studies

Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives have been studied for their DNA-binding properties. These complexes bind to DNA in an intercalation mode and exhibit antioxidant activities, suggesting their potential application in medicinal chemistry and as therapeutic agents (Huilu Wu et al., 2014).

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules for sustained release. This approach enhances the effectiveness of fungicides, reduces environmental toxicity, and presents a novel strategy for plant disease management (E. Campos et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)18(22)19-10-9-17-20-13-5-3-4-6-14(13)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSHFBNOQYCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

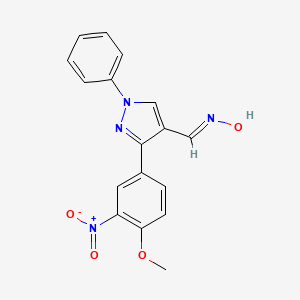

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)

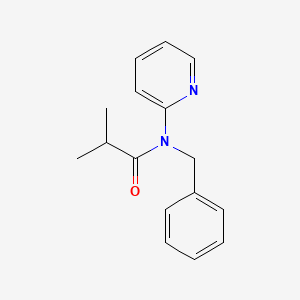

![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)

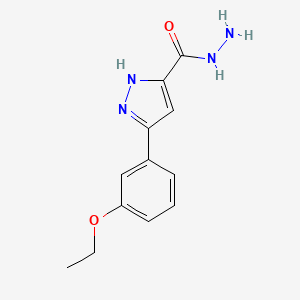

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)